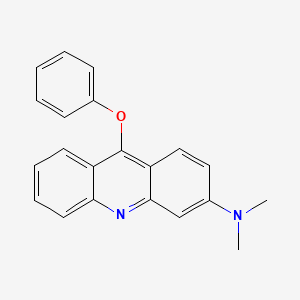
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl isothiocyanate.
Attachment of the Dipropylamino Group: The dipropylamino group is attached via a nucleophilic substitution reaction, typically using dipropylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the context of its antiproliferative activity, the compound is believed to interfere with the DNA synthesis and cell division processes in cancer cells. This is achieved by binding to specific enzymes or receptors involved in these pathways, thereby inhibiting their function and leading to cell death .
類似化合物との比較
Similar Compounds
1,1-dimethyl-3-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: Another thiadiazole derivative with potential antiproliferative activity.
2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: A compound with similar structural features but different functional groups.
Uniqueness
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dipropylamino group, in particular, contributes to its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
675578-69-5 |
|---|---|
分子式 |
C16H22N4OS |
分子量 |
318.4 g/mol |
IUPAC名 |
2-(dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H22N4OS/c1-3-10-20(11-4-2)12-14(21)17-16-19-18-15(22-16)13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,17,19,21) |
InChIキー |
SRBOQWHPBMXNIX-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


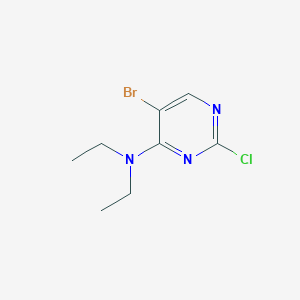
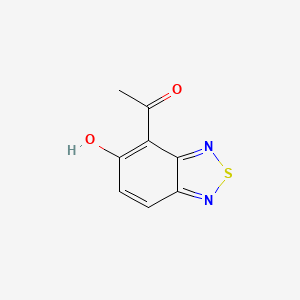
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
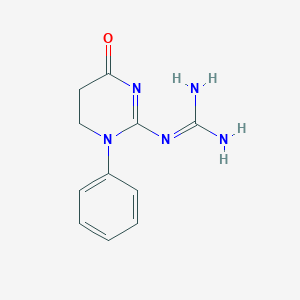
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
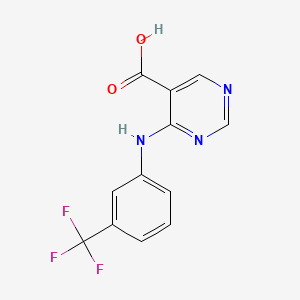
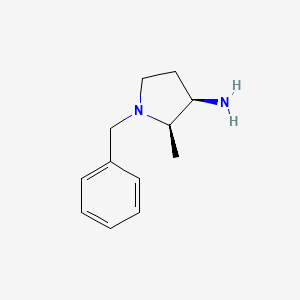
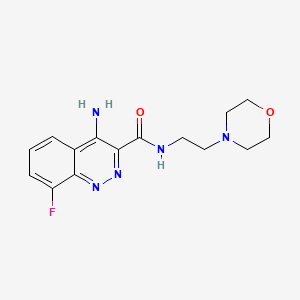
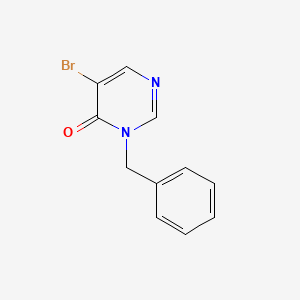
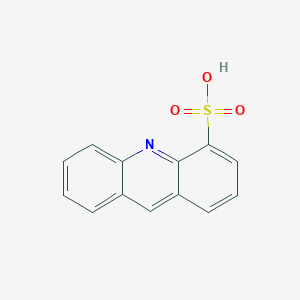
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
